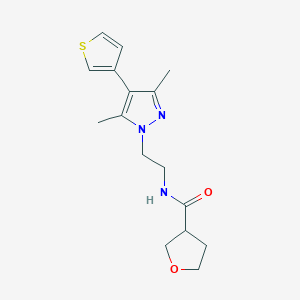
(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a chemical compound. It’s a complex structure that includes a benzofuran ring, a piperidine ring, and a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzofuran ring, a piperidine ring, and a pyridazine ring . Benzofuran is a heterocyclic compound, and piperidine is an organic compound widely used as a building block and reagent in synthesizing organic compounds .Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Patel et al. (2011) explores the synthesis of new pyridine derivatives, showcasing a method to create compounds with antimicrobial activity. This research highlights the chemical versatility of pyridine-based compounds in generating new molecules with potential therapeutic uses, particularly in combating bacterial and fungal infections [Patel, Agravat, & Shaikh, 2011].
Novel Synthesis Approaches
- Koza et al. (2013) report on the facile synthesis of novel pyridazinone derivatives, illustrating the chemical reactions involved in creating complex molecules that could serve as scaffolds for further pharmacological investigation. Such research underscores the ongoing efforts in medicinal chemistry to explore new chemical entities that might lead to the development of novel therapeutic agents [Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013].
Anticancer and Selective Estrogen Receptor Modulators (SERMs)
- Palkowitz et al. (1997) discuss the discovery and synthesis of compounds related to selective estrogen receptor modulators (SERMs), indicating the potential of such molecules in targeting estrogen receptors with high potency and selectivity. This research contributes to understanding how structurally complex molecules can be designed to selectively modulate biological pathways relevant to cancer and osteoporosis treatment [Palkowitz, Glasebrook, Thrasher, Hauser, Short, Phillips, Muehl, Sato, Shetler, Cullinan, & Pell, 1997].
Antimicrobial Benzofuran Derivatives
- Sunitha et al. (2017) detail the synthesis of benzofuran-based 1,2,3-triazoles, presenting evidence of their high antimicrobial activity. This work exemplifies the exploration of benzofuran derivatives as a promising class of antimicrobial agents, which could lead to new treatments for infectious diseases [Sunitha, Angajala, Shankar, Kumar, Krishna, Lincoln, & Pochampalli, 2017].
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-5-2-4-13-12-16(26-18(13)15)19(23)22-10-7-14(8-11-22)25-17-6-3-9-20-21-17/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNWVNSNVIQURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

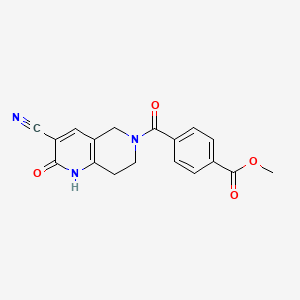
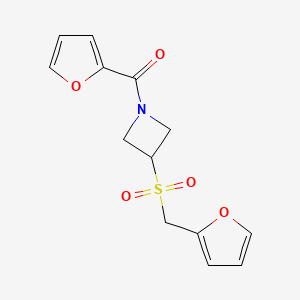

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2641346.png)
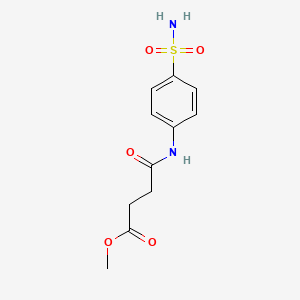
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2641349.png)
![(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2641353.png)
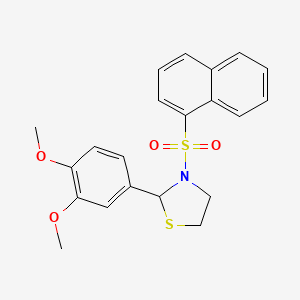
![2-[2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]isoindole-1,3-dione](/img/structure/B2641356.png)
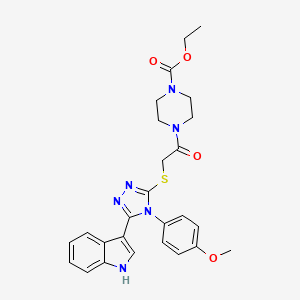
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2641359.png)
![N-[(4-Methyl-2-pyrrolidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2641361.png)
![Methyl 3-({2-[(2,3-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2641365.png)
